

NVP-BSK805: A Comparative Guide to Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **NVP-BSK805**, focusing on its cross-reactivity with other kinases. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data.

NVP-BSK805 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Mutations in JAK2 are associated with myeloproliferative neoplasms, making it a key therapeutic target.[1] This guide will delve into the selectivity of **NVP-BSK805** for JAK2 in comparison to other members of the JAK family and a broader panel of kinases.

Kinase Selectivity Profile of NVP-BSK805

The inhibitory activity of **NVP-BSK805** has been assessed against a panel of kinases to determine its selectivity. The data reveals a high affinity for JAK2, with significantly lower potency against other kinases, highlighting its targeted nature.

JAK Family Kinase Selectivity

NVP-BSK805 demonstrates potent inhibition of the JAK2 kinase domain (JH1) with an IC50 value of 0.48 nM.[1][3][4] Its selectivity for JAK2 is evident when compared to its activity against other JAK family members. It is over 65-fold more selective for JAK2 than for JAK1, approximately 39-fold more selective than for JAK3, and about 22-fold more selective than for



TYK2.[1][3][4] The inhibitor is effective against both the wild-type (WT) and the V617F mutant form of JAK2, with IC50 values of 0.58 nM and 0.56 nM, respectively.[4]

Kinase	IC50 (nM)	Selectivity vs. JAK2 (fold)
JAK2 (JH1)	0.48	1
JAK1 (JH1)	31.63	~66
JAK3 (JH1)	18.68	~39
TYK2 (JH1)	10.76	~22
JAK2 (FL WT)	0.58 ± 0.03	~1.2
JAK2 (FL V617F)	0.56 ± 0.04	~1.17

Table 1: IC50 values of **NVP-BSK805** against JAK family kinases. Data compiled from multiple sources.[1][3][4]

Cross-reactivity with Other Kinases

Beyond the JAK family, the selectivity of **NVP-BSK805** has been profiled against a broader panel of kinases. While specific quantitative data from a comprehensive kinome scan is often found in supplementary materials of publications, studies have reported that **NVP-BSK805** exhibits over 100-fold selectivity against a wide range of other kinases.[5]

Some modest off-target inhibition has been noted. For instance, in cellular assays, **NVP-BSK805** showed activity against cell lines driven by the BCR-ABL fusion protein and FLT3-ITD mutation, although at significantly higher concentrations than those required for JAK2-dependent cells.[6] The half-maximal growth inhibition (GI50) in K-562 cells (BCR-ABL) was $1.471~\mu\text{M}$, and in MOLM-13 and MV4;11 cells (FLT3-ITD), the GI50 values were $0.309~\mu\text{M}$ and $0.062~\mu\text{M}$, respectively.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **NVP-BSK805**'s kinase selectivity.



Biochemical Kinase Assays

1. Radiometric Filter Binding Assay (for JAK family kinases)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

- Kinase Source: Recombinant human JAK1 (JH1), JAK2 (JH1), JAK3 (JH1), and TYK2 (JH1) domains expressed in and purified from Sf9 insect cells.
- Substrate: Poly(GT)-biotin.
- ATP: [y-33P]ATP.
- Protocol:
 - The kinase reaction is initiated by mixing the respective JAK enzyme with the substrate and a concentration gradient of NVP-BSK805 in a buffer containing MgCl2 and MnCl2.
 - The reaction is started by the addition of [γ-33P]ATP.
 - The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
 - The reaction is stopped by the addition of EDTA.
 - The mixture is transferred to a streptavidin-coated filter plate, which captures the biotinylated substrate.
 - The plate is washed to remove unincorporated [y-33P]ATP.
 - The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
 - IC50 values are calculated by fitting the data to a four-parameter logistic curve.
- 2. Caliper Life Sciences Mobility Shift Assay (for broader kinase panel)



This assay measures the difference in electrophoretic mobility between the substrate and the phosphorylated product.

- Principle: A microfluidic chip-based system separates the substrate and product based on charge and size differences.
- · Protocol:
 - Kinase, substrate peptide, ATP, and various concentrations of NVP-BSK805 are incubated in a microtiter plate.
 - The reaction is allowed to proceed at room temperature.
 - The reaction is stopped, and the samples are loaded onto the Caliper LabChip platform.
 - The substrate and phosphorylated product are separated by electrophoresis in the microfluidic channels.
 - The amount of product formed is quantified by detecting the fluorescence of a labeled peptide.
 - Inhibition is calculated relative to a DMSO control, and IC50 values are determined.

Cellular Assays

1. Western Blot for STAT5 Phosphorylation

This method is used to assess the inhibitory effect of **NVP-BSK805** on the JAK2 signaling pathway in a cellular context.

- Cell Lines: JAK2V617F-bearing human erythroleukemia (HEL) cells or other relevant cell lines.
- Protocol:
 - Cells are seeded and cultured under standard conditions.

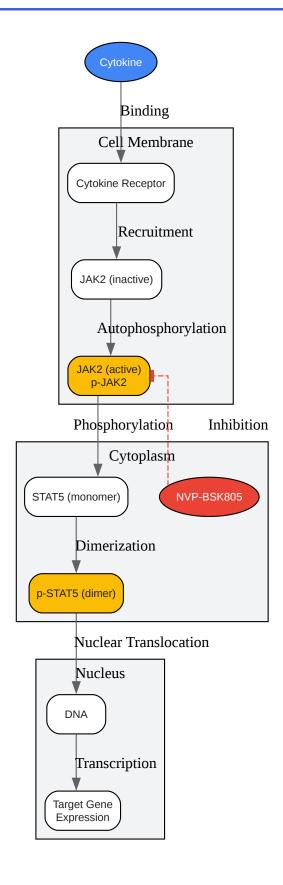


- Cells are treated with varying concentrations of NVP-BSK805 or DMSO (vehicle control)
 for a specified duration (e.g., 2 hours).
- Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified using densitometry software, and the ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the JAK2-STAT5 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

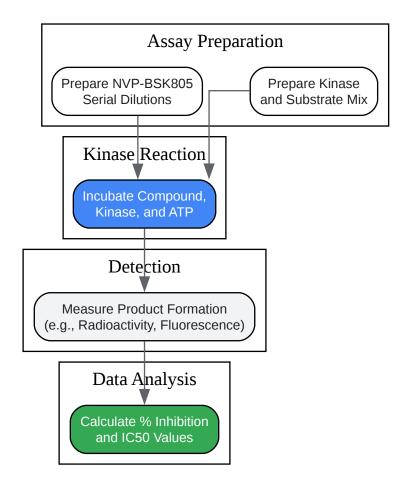




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Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.





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Caption: A generalized experimental workflow for determining kinase inhibitor potency.

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